[4-(Trimethylammonium)benzyl] Bromide
Description
Contextual Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Academic Research
Quaternary ammonium compounds (QACs) represent a broad and significant class of chemicals that have been a subject of extensive academic research for decades. nih.gov These compounds are structurally characterized by a central, positively charged nitrogen atom bonded to four organic groups, making them cationic surfactants. srce.hr Their utility spans a vast range of applications, including as antimicrobials, preservatives, antistatic agents, dispersants, and softening agents in various products like cleaners, disinfectants, and personal care items. nih.govnih.govmdpi.com
The onset of the COVID-19 pandemic led to a significant surge in the use of QACs, particularly in disinfectants, which has, in turn, intensified research into their environmental and human health profiles. nih.govmdpi.com Current academic investigations are increasingly focused on several key areas. These include the potential for adverse health outcomes, such as dermal and respiratory effects, and the disruption of metabolic functions. nih.govacs.org Furthermore, the role of QACs in promoting antimicrobial resistance is a major area of concern and study. nih.govnih.gov Consequently, a significant thrust in modern research is the development of a new generation of "green" or sustainable QACs, which aim to enhance biodegradability and reduce toxicity while maintaining efficacy. srce.hr Assessing the risks associated with QACs is complicated by their vast structural diversity and a general lack of comprehensive data on the exposure and toxicity for most of these compounds. nih.gov
Historical Perspective on Benzyltrimethylammonium (B79724) Bromide (BTMAB) Research
The scientific exploration of QACs as antibacterial agents began in the early 20th century, with the discovery of benzalkonium chloride's utility in medical practice in 1935 marking a significant milestone. mdpi.com Research into specific QACs like Benzyltrimethylammonium Bromide (BTMAB) and its chloride salt (BTMAC) gained momentum in the latter half of the century.
A notable point in the history of this chemical subgroup is the nomination of BTMAC for toxicity and carcinogenicity testing by the U.S. National Institute of Environmental Health Sciences in 1987. nih.gov This nomination was prompted by its high production volume, significant worker exposure, and a lack of chronic toxicity data at the time. nih.gov In the 1980s, production volumes for BTMAC were substantial, with reports indicating a range of 1.54 to 15.5 million pounds produced in 1983 in the U.S. nih.gov
Early research also focused on the synthetic utility of these compounds. For instance, studies from the 1960s detailed methods for preparing BTMAC. nih.gov By the late 1980s, research had expanded to include derivatives like benzyltrimethylammonium tribromide, which was identified as a mild and selective solid brominating agent for organic synthesis. oup.com This historical trajectory showcases a shift from initial production and basic application to a more nuanced investigation of the compounds' toxicological profiles and their potential as specialized chemical reagents.
Significance of [4-(Trimethylammonium)benzyl] Bromide in Modern Chemical Science
While research on the specific isomer this compound is limited, its close relative, Benzyltrimethylammonium Bromide (BTMAB), holds considerable significance as a versatile reagent in modern chemical science. Its utility stems from its properties as a phase-transfer catalyst and a source of bromide ions in a stable, solid form.
BTMAB is frequently employed as a starting material or reagent in various organic transformations. It can be used to generate other potent reagents; for example, treatment with chromium trioxide and hydrofluoric acid converts BTMAB into benzyltrimethylammonium fluorochromate (BTMAFC), an efficient oxidizing agent. sigmaaldrich.com Similarly, it is a precursor to benzyltrimethylammonium tribromide (BTMA Br3), a solid brominating agent that offers advantages in handling and selectivity over liquid bromine. oup.com
The applications of BTMAB itself are also noteworthy. It has been utilized as an oxidizing reagent for converting certain benzylamines into aldimines and as a benzylating reagent for the C-H bond of aryl amides in the presence of a nickel catalyst. sigmaaldrich.comsigmaaldrich.com This versatility makes BTMAB a valuable tool in the synthetic chemist's arsenal (B13267) for creating complex molecules under controlled conditions.
Scope and Objectives of Research on Benzyltrimethylammonium Bromide
Current and future research on Benzyltrimethylammonium Bromide is multifaceted, aligning with the broader objectives within the field of QAC chemistry. The primary scope involves expanding its utility in organic synthesis, enhancing reaction efficiency, and developing more sustainable chemical processes.
A key objective is the design of novel synthetic methodologies that leverage BTMAB's unique properties. This includes its application as a phase-transfer catalyst to facilitate reactions between reactants in different phases, and as a reagent for specific chemical transformations. sigmaaldrich.comsigmaaldrich.com Researchers aim to explore its catalytic potential in a wider range of reactions, seeking to improve yields and selectivity.
In line with the growing emphasis on green chemistry, another research objective is to investigate the environmental footprint of processes involving BTMAB. This includes developing methods to recycle the catalyst and minimizing waste. The overarching goal is to balance the compound's synthetic efficacy with environmental sustainability, a key challenge for the broader class of QACs. srce.hr
Physicochemical Properties of Benzyltrimethylammonium Bromide
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆BrN | nih.govchemicalbook.comnist.gov |
| Molecular Weight | 230.14 g/mol | sigmaaldrich.comnih.govchemicalbook.com |
| Appearance | Off-white hygroscopic solid | nih.gov |
| Melting Point | 230-232 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 5350-41-4 | sigmaaldrich.comchemicalbook.comnist.gov |
Synthetic Applications of Benzyltrimethylammonium Bromide
| Application | Description | Source(s) |
| Precursor for BTMAFC | Used as a starting material for synthesizing benzyltrimethylammonium fluorochromate (BTMAFC), an oxidizing agent. | sigmaaldrich.com |
| Precursor for BTMA Br₃ | Reacts to form benzyltrimethylammonium tribromide, a solid and selective brominating agent. | oup.com |
| Oxidizing Reagent | Converts monosubstituted benzylamines to their corresponding aldimines in the presence of DMSO. | sigmaaldrich.comsigmaaldrich.com |
| Benzylating Reagent | Used for the benzylation of aryl amide C-H bonds with a Nickel catalyst. | sigmaaldrich.comsigmaaldrich.com |
Classical Synthesis Routes: The Menshutkin Reaction Paradigm
The Menshutkin reaction, a cornerstone of amine chemistry, provides a direct and widely utilized method for the synthesis of quaternary ammonium salts, including this compound. wikipedia.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgwikipedia.org
Alkylation of Tertiary Amines with Benzyl (B1604629) Bromides
The fundamental process for synthesizing this compound is the reaction between a tertiary amine, such as trimethylamine, and a benzyl bromide. This reaction proceeds via a nucleophilic aliphatic substitution, specifically an SN2 mechanism. wikipedia.orgyoutube.com The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the benzyl bromide, leading to the displacement of the bromide ion and the formation of the quaternary ammonium salt. youtube.commasterorganicchemistry.com
The reactivity of the alkyl halide is a crucial factor in the Menshutkin reaction, with the order of reactivity being alkyl iodides > alkyl bromides > alkyl chlorides. wikipedia.orgquora.com Benzylic halides, such as benzyl bromide, are particularly effective reactants due to the stability of the transition state. wikipedia.org
It is important to note that the alkylation of primary and secondary amines can lead to a mixture of products due to multiple alkylations, as the newly formed amine can also react with the alkyl halide. masterorganicchemistry.comnih.govresearchgate.net However, the synthesis of quaternary ammonium salts from tertiary amines avoids this issue of overalkylation. wikipedia.org
Optimization of Reaction Conditions for Benzyltrimethylammonium Bromide Synthesis
The efficiency of Benzyltrimethylammonium Bromide synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the stoichiometry of the reactants.
A general procedure involves dissolving the benzyl halide in a suitable solvent, followed by the addition of the tertiary amine. chemicalbook.comchemicalbook.com Polar solvents are typically favored for the Menshutkin reaction. wikipedia.org For instance, a common method utilizes a solution of benzyl halide in tetrahydrofuran (THF), to which a solution of trimethylamine in ethanol is added. chemicalbook.com The reaction is often stirred at room temperature for an extended period, during which the product precipitates as a solid. chemicalbook.com The product can then be isolated by filtration, washed, and dried. chemicalbook.com
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) / Ethanol | Polar solvents facilitate the SN2 reaction mechanism. |
| Temperature | Room Temperature | Allows for a controlled reaction rate and minimizes side reactions. |
| Reactant Ratio | 1.5 equivalents of trimethylamine to 1 equivalent of benzyl halide | Ensures complete conversion of the benzyl halide. |
| Reaction Time | 24 hours | Allows for the reaction to proceed to completion and for the product to precipitate. |
Novel Synthetic Approaches to this compound Analogs
Beyond the classical Menshutkin reaction, contemporary organic synthesis has introduced novel catalytic methods for the preparation of analogs of this compound, particularly those incorporating heterocyclic structures like benzimidazole.
Palladium- and Copper-Catalyzed Ring Closure in Benzimidazolium Salt Synthesis
Palladium and copper catalysts have emerged as powerful tools for the synthesis of benzimidazolium salts, which can be considered structural analogs of this compound. nih.govnih.govroyalsocietypublishing.org These methods often involve the formation of the benzimidazole ring through catalytic C-N bond-forming reactions. nih.gov
For example, palladium-catalyzed intramolecular α-arylation of amides can be used to construct the benzimidazole skeleton. nih.gov Similarly, copper-catalyzed reactions have been employed for the synthesis of N-alkylbenzimidazoles. nih.gov The resulting N-substituted benzimidazoles can then be further alkylated to form the desired benzimidazolium salts. nih.gov
A typical synthetic sequence might involve the initial N-alkylation of benzimidazole, followed by a second alkylation with a benzyl halide to yield the final quaternary benzimidazolium salt. nih.gov These catalytic approaches offer a high degree of control and can be used to synthesize a wide variety of substituted benzimidazolium salts. nih.govmdpi.com
| Catalyst | Reaction Type | Substrates | Product |
| Palladium | Intramolecular α-arylation | Amides | Chiral diarylmethanols |
| Copper | C-N cross-coupling | Aryl halides, Amines | N-alkylbenzimidazoles |
Reductive Amination Methods for Chitosan-Based Derivatives
Reductive amination provides a versatile method for the synthesis of chitosan-based derivatives that can incorporate the benzyltrimethylammonium moiety. researchgate.netdntb.gov.ua This two-step process involves the initial formation of a Schiff base (imine) between the amino groups of chitosan and an aldehyde, such as benzaldehyde. researchgate.netchemrxiv.org The resulting imine is then reduced to form a stable secondary amine linkage. chemrxiv.org
The choice of reducing agent is critical for the success of the reductive amination. Reagents like 2-picoline borane (pic-BH3) have been shown to be effective for the reductive amination of chitosan. researchgate.net By optimizing the molar ratios of chitosan, benzaldehyde, and the reducing agent, high yields of N-benzyl chitosan can be achieved. researchgate.net This modified chitosan can then potentially be quaternized to introduce the trimethylammonium group.
Preparation of Substituted [4-(Trimethylammonium)benzyl] Bromides
The synthesis of substituted [4-(Trimethylammonium)benzyl] Bromides allows for the fine-tuning of the compound's properties. This can be achieved by starting with appropriately substituted benzyl bromides. biomedres.us For example, the synthesis of (4-phenylethynyl)benzyl bromide has been reported, which can then be used in subsequent reactions to form the corresponding quaternary ammonium salt. researchgate.net
Microwave irradiation has been demonstrated as an efficient method for the preparation of substituted benzyltriphenylphosphonium bromides, a related class of compounds. biomedres.us This technique often leads to shorter reaction times and high yields. biomedres.us It is plausible that similar microwave-assisted conditions could be applied to the synthesis of substituted [4-(Trimethylammonium)benzyl] bromides.
The synthesis of xylyl-linked bis-benzimidazolium salts, which are more complex analogs, has also been accomplished. mdpi.com This involves the reaction of a bis(bromomethyl)benzene with a substituted benzimidazole. mdpi.com
| Starting Material | Reagent | Product |
| Substituted Benzyl Bromide | Trimethylamine | Substituted this compound |
| 1,3-bis-(bromomethyl)benzene | 1-(4-methoxyphenyl)-1H-benzo[d]imidazole | Xylyl-linked bis-benzimidazolium salt |
Properties
Molecular Formula |
C₁₀H₁₅Br₂N |
|---|---|
Molecular Weight |
309.04 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 4 Trimethylammonium Benzyl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of [4-(Trimethylammonium)benzyl] Bromide by mapping the chemical environments of its hydrogen and carbon nuclei.
The proton NMR (¹H NMR) spectrum is a primary tool for confirming the identity and structure of (4-bromobenzyl)trimethylammonium bromide. The spectrum is characterized by three main sets of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the trimethylammonium methyl protons.
The para-substitution on the benzene (B151609) ring by the bromine atom and the trimethylammoniomethyl group results in a symmetrical AA'BB' system for the aromatic protons. This typically appears as two distinct doublets.
The two aromatic protons adjacent to the bromo group (H-3 and H-5) are chemically equivalent and appear as a doublet.
The two aromatic protons adjacent to the CH₂N⁺ group (H-2 and H-6) are also equivalent and appear as a second doublet, usually slightly downfield from the first due to the proximity of the electron-withdrawing quaternary ammonium (B1175870) group.
The benzylic protons (-CH₂-) appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is significantly downfield compared to its precursor, 4-bromobenzyl bromide, due to the deshielding effect of the adjacent positively charged nitrogen atom. chemicalbook.comnih.gov The nine equivalent protons of the three methyl groups on the quaternary nitrogen (-N⁺(CH₃)₃) give rise to a strong singlet, typically in the 3.0-3.5 ppm region. The integration of these peaks in a 4:2:9 ratio (aromatic:benzylic:methyl) is a definitive confirmation of the structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Aromatic (H-2, H-6) | ~7.5-7.7 | Doublet | 2H | Part of an AA'BB' system. |
| Aromatic (H-3, H-5) | ~7.4-7.6 | Doublet | 2H | Part of an AA'BB' system. |
| Benzylic (-CH₂-) | ~4.5-4.8 | Singlet | 2H | Downfield shift due to adjacent N⁺. |
Note: Predicted values are based on analysis of precursors and related compounds in common NMR solvents like CDCl₃ or D₂O. chemicalbook.comnih.govchemicalbook.com
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the molecular symmetry, six distinct signals are expected: four for the aromatic carbons, one for the benzylic carbon, and one for the N-methyl carbons.
Aromatic Carbons: Four signals appear in the aromatic region (typically 120-140 ppm). The carbon atom bearing the bromine (C-4) and the carbon atom bearing the methylene group (C-1) are quaternary and often have lower intensity. The two pairs of equivalent CH carbons (C-2/C-6 and C-3/C-5) give rise to two more intense signals. chemicalbook.com
Benzylic Carbon: The benzylic carbon (-CH₂-) signal appears in the range of 65-70 ppm.
N-Methyl Carbons: The three equivalent methyl carbons (-N(CH₃)₃) produce a single, sharp signal around 50-55 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 (Aromatic, C-CH₂) | ~135-138 | Quaternary carbon, lower intensity. |
| C2/C6 (Aromatic, CH) | ~130-132 | Protonated aromatic carbon. |
| C3/C5 (Aromatic, CH) | ~128-130 | Protonated aromatic carbon. |
| C4 (Aromatic, C-Br) | ~122-125 | Carbon attached to bromine. |
| Benzylic (-CH₂-) | ~65-70 | Aliphatic carbon attached to nitrogen. |
Note: Predicted values are based on analysis of precursors and related compounds. chemicalbook.comchemicalbook.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity of atoms within the molecule. ugm.ac.idresearchgate.net
COSY: A ¹H-¹H COSY spectrum would show cross-peaks between the coupled aromatic protons of the AA'BB' system, confirming their ortho relationship. No other correlations would be expected, as the benzylic and methyl protons are singlets. libretexts.org
HMBC: An HMBC spectrum is particularly powerful for connecting the different parts of the molecule. It would reveal correlations over two to three bonds. Key expected correlations include:
A cross-peak between the benzylic protons (~4.6 ppm) and the quaternary aromatic carbon C-1, confirming the benzyl (B1604629) linkage.
Cross-peaks between the benzylic protons and the aromatic carbons C-2/C-6.
A strong cross-peak between the N-methyl protons (~3.2 ppm) and the benzylic carbon (~67 ppm), confirming the N-CH₂ bond. researchgate.netlibretexts.org
Bromine has two NMR-active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br. huji.ac.il In the context of (4-bromobenzyl)trimethylammonium bromide, two distinct bromine environments exist: the covalently bonded bromine on the aromatic ring and the ionic bromide counter-ion. Due to the asymmetric electronic environment, the signal for the covalent bromine is subject to extreme quadrupolar broadening, rendering it practically unobservable with standard high-resolution NMR. huji.ac.ilresearchgate.net
However, the ionic bromide (Br⁻) in solution exists in a more symmetrical environment, yielding a much sharper, observable signal. sci-hub.se This feature makes ⁷⁹Br NMR a powerful tool for kinetic analysis, particularly for monitoring the formation of the compound. For instance, in the Menschutkin reaction between 4-bromobenzyl bromide and trimethylamine, the progress of the reaction can be followed by monitoring the appearance and increase in the intensity of the Br⁻ signal, allowing for the determination of reaction rate constants. researchgate.netnih.gov
Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of (4-bromobenzyl)trimethylammonium bromide is a composite of the vibrations from its constituent parts.
Aromatic Ring: C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also present, with a strong band around 800-850 cm⁻¹ being characteristic of para-disubstitution. chemicalbook.com
Aliphatic Groups: Asymmetric and symmetric C-H stretching vibrations from the benzylic methylene and the N-methyl groups are found in the 2980-2850 cm⁻¹ range. semanticscholar.org
Ammonium Group: The C-N stretching vibration of the quaternary ammonium group typically appears in the 900-1000 cm⁻¹ region.
Bromo Group: The C-Br stretching vibration for an aryl bromide is typically weak and found at lower wavenumbers, often in the 600-500 cm⁻¹ range. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | -CH₂- and -CH₃ |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1480 | C-H Bend | -CH₂- and -CH₃ |
| ~970 | C-N Stretch | Quaternary Ammonium |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |
Note: Values are typical ranges and can vary based on the sample preparation method (e.g., KBr pellet, ATR). chemicalbook.comsemanticscholar.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The chromophore in (4-bromobenzyl)trimethylammonium bromide is the p-bromobenzyl system. The trimethylammonium group is a saturated moiety and does not absorb in the 200-800 nm range. The spectrum is expected to be similar to that of other para-substituted benzenes.
The benzene ring exhibits characteristic π → π* transitions. For substituted benzenes, two main absorption bands are typically observed:
The E2-band , a strong absorption occurring around 200-230 nm.
The B-band , a weaker, structured absorption around 250-280 nm.
Substitution on the benzene ring affects the position and intensity of these bands. The presence of the bromine atom, an auxochrome with lone pairs of electrons, causes a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. The electronic transitions of the bromide counter-ion occur at much shorter wavelengths and are generally not observed in a standard UV-Vis spectrum. sharif.edu The UV-Vis spectrum can be used to confirm the presence of the substituted aromatic ring and is particularly useful for quantitative analysis using the Beer-Lambert law.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, thereby allowing for the precise verification of a compound's molecular weight. For Benzyltrimethylammonium (B79724) bromide, this technique confirms its chemical identity by measuring the mass of the constituent cation, benzyltrimethylammonium.
The theoretically calculated molecular weight of Benzyltrimethylammonium bromide (C₁₀H₁₆BrN) is approximately 230.14 g/mol . Mass spectrometry data aligns with this, providing experimental evidence for the compound's composition. The NIST (National Institute of Standards and Technology) Chemistry WebBook confirms the availability of electron ionization mass spectrometry data for this compound. More precise high-resolution mass spectrometry can distinguish between isotopes and provide a monoisotopic mass. For the benzyltrimethylammonium cation, the positively charged component of the salt, the exact mass is crucial for confirmation. PubChem lists the monoisotopic mass of the parent compound as 229.04661 Da.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆BrN | |
| Average Molecular Weight | 230.14 g/mol | |
| Molecular Weight (NIST) | 230.145 g/mol | |
| Monoisotopic Mass | 229.04661 Da |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecular and crystal structure can be generated.
Single Crystal X-ray Diffraction of Benzyltrimethylammonium Bromide
The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in an X-ray beam. This data allows for the determination of key crystallographic parameters. For instance, a study on a related compound, Benzylbutyldimethylammonium bromide, determined it to crystallize in the Monoclinic system with a P2/n space group. Such an analysis for Benzyltrimethylammonium Bromide would reveal its specific crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For quaternary ammonium salts like Benzyltrimethylammonium Bromide, these interactions are crucial for the stability of the crystal structure.
In the absence of specific data for the title compound, analysis of related structures provides a strong indication of the expected interactions. Studies on other benzylammonium bromides and quaternary ammonium salts reveal that the crystal packing is dominated by several key forces:
C-H···Br Hydrogen Bonding: Weak hydrogen bonds form between the hydrogen atoms on the benzyl and methyl groups of the cation and the bromide anion. These interactions are numerous and play a significant role in stabilizing the lattice.
C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a soft base, interacting with C-H groups from adjacent cations.
Cation-π Interactions: This is an electrostatic attraction between the positively charged quaternary ammonium group and the π-electron cloud of the aromatic ring on a neighboring molecule.
In the crystal structure of Benzylbutyldimethylammonium bromide, these interactions result in the cations packing in a "parquet-style" pattern with the bromide anions encapsulated within the structure. A similar, highly organized, three-dimensional network stabilized by a combination of these electrostatic and hydrogen-bonding interactions would be expected for Benzyltrimethylammonium Bromide.
Thermal Analysis for Stability Investigations
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal stability of a compound by measuring changes in its physical and chemical properties as a function of temperature.
For Benzyltrimethylammonium Bromide, literature values indicate a melting point in the range of 229-232 °C. However, various sources also report decomposition occurring at temperatures near the melting point, such as 190-192 °C, 210 °C, or 239 °C, suggesting that the compound may decompose upon melting. This behavior is common for quaternary ammonium salts, which can have limited thermal stability.
TGA measures the change in mass of a sample as it is heated. For Benzyltrimethylammonium Bromide, a TGA curve would show a significant mass loss corresponding to its decomposition. DSC measures the heat flow into or out of a sample, revealing thermal events like melting and decomposition.
The National Institute of Standards and Technology (NIST) provides thermochemical data for the decomposition reaction of Benzyltrimethylammonium Bromide in a dimethyl sulfoxide (B87167) (DMSO) solvent. The standard enthalpy of reaction (ΔrH°) for this process is given as -88 ± 4 kJ/mol, quantifying the energy released during its breakdown into hydrogen bromide and N,N-dimethylbenzylamine.
| Property | Reported Value (°C) | Source |
|---|---|---|
| Melting Point | 229 - 232 | |
| Melting Point | 229 | |
| Decomposition Temperature | 190 - 192 | |
| 210 | ||
| 239 |
Computational and Theoretical Investigations of 4 Trimethylammonium Benzyl Bromide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [4-(Trimethylammonium)benzyl] Bromide, DFT calculations offer a detailed understanding of its geometry, vibrational modes, optical properties, and reactivity.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this optimization is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). The optimized structure reveals key bond lengths, bond angles, and dihedral angles.
Vibrational analysis is subsequently carried out on the optimized geometry. This analysis calculates the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. nepjol.infoscirp.org The calculated frequencies help in the assignment of vibrational modes to specific functional groups within the molecule, such as the C-H stretching of the aromatic ring and methyl groups, and the vibrations associated with the quaternary ammonium (B1175870) group. nepjol.infoscirp.org A comparison between theoretical and experimental vibrational spectra can validate the accuracy of the computational model. scirp.org
Table 1: Representative Theoretical Vibrational Frequencies for this compound Analogs
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₂) | 2900 - 3000 |
| Asymmetric N⁺-(CH₃)₃ Stretch | ~1480 |
| Symmetric N⁺-(CH₃)₃ Stretch | ~950 |
| C-N Stretch | 1150 - 1250 |
| Benzene (B151609) Ring Vibrations | 1400 - 1600 |
| Note: These are typical ranges for analogous structures and would be specifically calculated for this compound in a dedicated study. |
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions and optical properties of molecules. By calculating the excitation energies and oscillator strengths, the UV-Visible absorption spectrum of this compound can be predicted. conicet.gov.ar These calculations can identify the nature of electronic transitions, such as π→π* transitions within the benzene ring. ijcce.ac.ir The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption maxima in different media. conicet.gov.ar
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the bromide anion and the benzyl (B1604629) group, while the LUMO would likely be centered on the aromatic ring and the benzylic carbon.
Table 2: Conceptual HOMO-LUMO Properties for this compound
| Parameter | Significance |
| EHOMO | Electron-donating ability |
| ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | Chemical reactivity and stability |
Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. By analyzing the Fukui functions, one can predict which atoms in this compound are more susceptible to attack, providing a more detailed picture of its reactivity than HOMO-LUMO analysis alone.
Molecular Dynamics (MD) Simulations for Solvation and Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations are particularly useful for investigating its behavior in solution. nih.gov These simulations can model the solvation shell around the cation and the bromide anion, revealing the arrangement of solvent molecules (e.g., water) and the nature of ion-solvent interactions. researchgate.netchemrxiv.org
MD simulations can also provide insights into the dynamic properties of the system, such as diffusion coefficients of the ions and the solvent molecules. nih.gov By analyzing the trajectories of the atoms, one can understand how the trimethylammonium group influences the local structure and dynamics of the solvent.
Theoretical Models for Trimethylammonium Group Interactions
The trimethylammonium group is a key feature of this compound, defining its character as a quaternary ammonium salt. Theoretical models can be used to specifically investigate the non-covalent interactions involving this group. These interactions are crucial in various contexts, including its behavior in biological systems and its role in molecular recognition.
The positively charged trimethylammonium group can engage in cation-π interactions with aromatic rings and ion-pair interactions with the bromide counter-ion and other anions. Computational models can quantify the strength and geometry of these interactions. Understanding these interactions is fundamental to predicting the compound's behavior in complex environments.
Computational Prediction of Molecular Interactions in Chemical Systems
Computational chemistry offers powerful tools to predict and analyze the non-covalent interactions that govern the behavior of this compound in various chemical environments. These interactions are fundamental to its function in applications ranging from catalysis to materials science. The primary interactions involving the [4-(trimethylammonium)benzyl] cation are electrostatic interactions, cation-π interactions, and hydrogen bonding.
Electrostatic Interactions and Hydrogen Bonding: The positively charged quaternary ammonium group is a focal point for strong electrostatic interactions with anions and polar molecules. The bromide counter-ion is held in proximity to the trimethylammonium group primarily through this coulombic attraction. Furthermore, the hydrogen atoms on the methyl and benzyl groups, while not as acidic as those in primary or secondary amines, can participate in weak hydrogen bonds with suitable acceptors. Density functional theory (DFT) is a common method to model these interactions. For instance, studies on various quaternary ammonium cations have shown that they can form hydrogen bonds with surface hydroxyl groups, a key interaction in surface modification applications. bibliotekanauki.pl Analysis using tools like the quantum theory of atoms in molecules (QTAIM) can characterize these interactions by identifying bond critical points in the electron density. acs.org
Cation-π Interactions: A significant feature of the [4-(trimethylammonium)benzyl] cation is the presence of the benzene ring, which allows for cation-π interactions. This is a non-covalent attraction between the positively charged quaternary ammonium group and the electron-rich π-system of an aromatic ring. wikipedia.org While the primary charge is on the nitrogen atom, the delocalized positive charge can interact favorably with the quadrupole moment of a nearby aromatic ring. wikipedia.org Computational studies on similar systems, such as tetramethylammonium (B1211777) interacting with benzene, have quantified these interactions. rsc.org The binding free energies for such complexes in aqueous solution have been calculated to be in the range of -1.3 to -3.3 kcal/mol, indicating a significant stabilizing force. nih.gov The benzyl group within the [4-(trimethylammonium)benzyl] cation itself can also engage in π-π stacking or C-H···π interactions with other aromatic molecules. researchgate.net
The table below, based on data for analogous systems, illustrates typical interaction energies calculated using computational methods.
| Interaction Type | Interacting Species (Analogous System) | Calculated Interaction Energy (kcal/mol) | Computational Method |
| Cation-π | Tetramethylammonium - Benzene | -12.62 to -15.38 (Gas Phase) | Ab initio |
| Ion-Pair | Tetra-alkylammonium - Halide | -109.6 to -132.1 (Lattice Energy) | Potential Model |
| Hydrogen Bonding | Quaternary Ammonium Cation - Hydroxylated Surface | Variable, e.g., -78.2 kJ/mol (~-18.7 kcal/mol) for similar systems | DFT |
This table presents data from computational studies on analogous quaternary ammonium compounds to illustrate the magnitude of potential molecular interactions for this compound. bibliotekanauki.plaip.orgresearchgate.net
Theoretical Studies on the Stability and Decomposition Pathways of Quaternary Ammonium Groups
The stability of the quaternary ammonium group is a critical parameter, especially under harsh conditions such as elevated temperatures or in strongly alkaline or acidic environments. Theoretical studies, primarily using DFT, have been instrumental in elucidating the decomposition mechanisms of these compounds. For benzyl-containing quaternary ammonium salts, two primary degradation pathways are typically considered: Hofmann elimination and nucleophilic substitution (SN2).
Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene and a tertiary amine. For the [4-(trimethylammonium)benzyl] cation, this would require abstraction of a hydrogen from one of the methyl groups.
Nucleophilic Substitution (SN2): In this mechanism, a nucleophile directly attacks one of the carbon atoms attached to the nitrogen, displacing the tertiary amine. For benzyl-containing quaternary ammonium cations, the benzylic carbon and the methyl carbons are potential sites for attack.
Computational studies on benzyltrimethylammonium (B79724) (BTMA), a close analog, have provided quantitative insights into its stability. Research on BTMA-functionalized polymers for anion-exchange membranes has shown that the degradation is highly dependent on the chemical environment. In alkaline conditions, hydroxide (B78521) ions act as the nucleophile. A computational study calculated the activation energy barrier for the SN2 attack of a hydroxide ion on the benzylic carbon of BTMA to be 90.8 kJ/mol. appliedmineralogy.com This is a significant energy barrier, suggesting a degree of stability. Comparative studies have also shown that benzyl-tethered quaternary ammonium groups are considerably more stable towards hydroxide attack than their N-phenyl counterparts. bibliotekanauki.pl
Another potential degradation pathway, particularly in polymer systems, is the cleavage of other bonds within the molecule induced by the presence of the charged group. For instance, in poly(arylene ether) backbones functionalized with BTMA, the aryl-ether cleavage was computationally found to have a lower activation barrier (85.8 kJ/mol) than the direct attack on the BTMA group itself, indicating that the backbone might degrade before the quaternary ammonium group under certain conditions. appliedmineralogy.com
The table below summarizes theoretical data on the degradation of analogous benzyl-containing quaternary ammonium cations.
| Degradation Pathway | System | Calculated Activation Energy Barrier | Computational Method |
| SN2 Nucleophilic Substitution | Benzyltrimethylammonium (BTMA) + OH⁻ | 90.8 kJ/mol | DFT |
| Aryl-Ether Cleavage | BTMA-functionalized poly(arylene ether) + OH⁻ | 85.8 kJ/mol | DFT |
This table presents data from theoretical studies on the degradation of analogous quaternary ammonium compounds to provide insight into the potential stability and decomposition of this compound. appliedmineralogy.com
These theoretical findings are crucial for predicting the long-term stability and performance of materials containing the this compound moiety.
Reactivity and Reaction Mechanisms Involving 4 Trimethylammonium Benzyl Bromide
Nucleophilic Substitution Reactions (SN1/SN2) at the Benzylic Carbon
The reactivity of [4-(Trimethylammonium)benzyl] Bromide in nucleophilic substitution is centered on its benzylic carbon. The benzyl (B1604629) group provides stability to potential carbocation intermediates or transition states, making it susceptible to both SN1 and SN2 reaction pathways. The specific mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. The reaction between substituted benzylamines and benzyl bromide in a methanol (B129727) medium, for example, has been shown to follow a second-order kinetic path, consistent with an SN2-type mechanism. researchgate.net In this mechanism, a transition state is formed between the amine nucleophile and benzyl bromide before decomposing to the products. researchgate.net
Generally, for SN2 reactions involving benzyl halides, benzylic and allylic halides are considered excellent reactants. wikipedia.org The presence of strongly electron-attracting groups on the aryl halide can activate it for nucleophilic aromatic substitution, which proceeds through a two-step addition-elimination mechanism involving a stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Menshutkin Reaction Mechanism and Kinetics
The Menshutkin reaction is a classic example of an SN2 nucleophilic substitution, involving the conversion of a tertiary amine to a quaternary ammonium (B1175870) salt by reacting it with an alkyl halide. wikipedia.org This reaction is the primary method for synthesizing quaternary ammonium salts like this compound. wikipedia.org The mechanism is a single-step process where the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. tue.nl
Key characteristics of the Menshutkin reaction's kinetics and mechanism include:
Reaction Order : The reaction is typically second-order, being first-order with respect to both the tertiary amine and the alkyl halide. researchgate.nettue.nl
Solvent Effects : The reaction rate is highly dependent on the polarity of the solvent. Polar solvents significantly accelerate the reaction. wikipedia.orgarxiv.org For instance, the reaction between pyridine (B92270) and methyl bromide shows a lower activation barrier in polar acetonitrile (B52724) compared to nonpolar cyclohexane. arxiv.org
Leaving Group : The reactivity of the alkyl halide is influenced by the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.orgresearchgate.net However, this order can be distorted by specific reaction conditions or the structure of the amine. researchgate.net
Steric and Electronic Effects : The structure of the amine and the alkyl halide affects the reaction rate. For reactions of benzylamines with benzyl bromide, electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net
Kinetic studies provide insight into the transition state. For the nucleophilic substitution of benzyl bromides with N-methylanilines, the results suggest a significant development of positive charge at the benzylic carbon in the transition state. koreascience.kr The activation energy (Ea) for the quaternization reaction between N,N-Dimethylaniline and benzyl chloride has been determined, and the rate is observed to increase with temperature. sciensage.info
Carbon-Nitrogen Bond Cleavage Pathways
While the Menshutkin reaction forms the C-N bond to create the quaternary ammonium salt, subsequent reactions can lead to the cleavage of this bond. The C(sp³)–N bond in tertiary amines and their derivatives can be cleaved under various conditions. One method involves using difluorocarbene, which induces C(sp³)–N bond cleavage in cyclic tertiary amines under metal- and oxidant-free conditions, leading to functionalized formamides. nih.gov In this process, the difluorocarbene forms an ammonium entity with the amine, and a subsequent nucleophilic attack by a halide on the α-carbon leads to C-N bond fission. nih.gov
In the context of cluster chemistry, C-N bond cleavage has been observed in reactions involving 1-dimethylaminobut-2-yne with ruthenium and osmium clusters, particularly in the presence of acid or upon hydrogenation. psu.edu For instance, treating [Ru₃H(CO)₉(μ₃-MeC₂CHNMe₂)] with trifluoroacetic acid can lead to hydrolysis and C-N bond cleavage, forming [Ru₃H(CO)₉(μ₃-MeC₂CHO)]. psu.edu Reductive cleavage of the C-N bond in N-tritylamines can be achieved using lithium powder, selectively removing the trityl group. organic-chemistry.org
Oxidative Transformations Catalyzed by this compound Derivatives
Derivatives of this compound, particularly benzyltrimethylammonium (B79724) tribromide, serve as effective catalysts and reagents for various oxidative transformations. These organic ammonium tribromides are considered economical and environmentally safer alternatives for important organic reactions. researchgate.net
Oxidation of Alcohols, Aldehydes, and Oximes
Benzyltrimethylammonium tribromide is utilized for the selective oxidation of alcohols to their corresponding aldehydes and ketones. researchgate.net This method is noted for preventing the overoxidation of primary alcohols to carboxylic acids. researchgate.netbeilstein-journals.org The oxidation of benzylic and allylic halides to aldehydes and ketones can also be achieved using pyridine N-oxide in the presence of silver oxide under mild conditions. nih.gov
The table below summarizes the oxidation of various alcohols using benzyltrimethylammonium tribromide, showcasing the reaction's efficiency and selectivity.
| Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | 15 | 98 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 30 | 95 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 40 | 92 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde (B44291) | 10 | 98 |
| 1-Phenylethanol | Acetophenone | 15 | 96 |
| Cyclohexanol | Cyclohexanone | 60 | 90 |
| Cinnamyl alcohol | Cinnamaldehyde | 15 | 95 |
Data adapted from studies on the oxidation of alcohols using organic ammonium tribromides.
Furthermore, nature-inspired O-benzyl oxime derivatives have been synthesized and studied for their biological activities, indicating the relevance of oxime structures in medicinal chemistry. nih.gov
Conversion of Benzylamines to Aldimines
This compound, also known as Benzyltrimethylammonium bromide, acts as an oxidizing reagent for converting monosubstituted benzylamines into the corresponding aldimines in the presence of DMSO. sigmaaldrich.com The formation of aromatic benzyl imines from benzylamines is a significant transformation, as imines are valuable intermediates in organic synthesis. researchgate.net Copper-catalyzed methods have also been developed for the synthesis of imines from primary amines using molecular oxygen as the oxidant. researchgate.net
Benzylation Reactions Mediated by this compound
This compound can serve as a benzylating reagent. sigmaaldrich.com It has been used for the benzylation of aryl amide C-H bonds with a Nickel catalyst. sigmaaldrich.com Benzylation reactions are fundamental for creating C-C bonds and introducing the benzyl group into various molecules. For instance, the enantioselective α-benzylation of aldehydes can be achieved through a dual catalysis system involving photoredox and organocatalysis. nih.govprinceton.edu In this process, a suitable benzylic bromide is reduced to generate a benzyl radical, which then couples with an enamine intermediate. nih.gov While electron-neutral benzyl bromide was found to be unreactive under certain photoredox conditions, activated or specific benzylic halides can be effective. nih.govprinceton.edu
The following table details the scope of aldehydes used in a catalytic enantioselective benzylation protocol.
| Aldehyde | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| 3-Phenylpropionaldehyde | 81 | 87 |
| Hexanal | 91 | 90 |
| Cyclohexanecarboxaldehyde | 73 | 90 |
| (S)-3,7-Dimethyloct-6-enal | 72 | 90 |
| Phthalimidopropionaldehyde | 88 | 88 |
Data adapted from studies on the enantioselective α-benzylation of aldehydes. nih.gov
C-H Bond Benzylation of Aryl Amides
The direct benzylation of C-H bonds in aryl amides represents a significant advancement in synthetic methodology, and this compound has been identified as an effective benzylating agent in this context. sigmaaldrich.comsigmaaldrich.com This transformation is typically achieved using a nickel catalyst. sigmaaldrich.comsigmaaldrich.com
The reaction often employs a directing group strategy to achieve high regioselectivity, with the 8-aminoquinoline (B160924) group being a prominent example. nih.govresearchgate.netrsc.org This bidentate directing group coordinates to the metal center, positioning it in proximity to the target C-H bond for activation. acs.orgchemrxiv.org The mechanism is believed to involve the formation of a metallacycle intermediate.
Research has shown that various aryl amides can undergo C-H benzylation. For instance, the nickel-catalyzed reaction of N-aryl amides with benzyltrimethylammonium bromide provides a route to ortho-benzylated products. This method is notable for its ability to functionalize otherwise unreactive C-H bonds.
| Aryl Amide Substrate | Catalyst System | Key Features | Reference |
|---|---|---|---|
| N-Aryl Pivalamides | Nickel Catalyst | Ortho-selective benzylation | nih.gov |
| Benzamides with 8-Aminoquinoline Directing Group | Nickel or Palladium Catalysts | High regioselectivity for the ortho-position | nih.govresearchgate.netacs.org |
Benzylation of Heteroatomic Functional Groups
This compound is also utilized in the benzylation of heteroatoms such as oxygen, nitrogen, and sulfur. This reactivity is fundamental in protecting group chemistry and in the synthesis of more complex molecules.
O-Benzylation: Phenols and alcohols can be benzylated to form benzyl ethers. The reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, generating a nucleophilic alkoxide or phenoxide that subsequently attacks the benzylic carbon of the ammonium salt.
N-Benzylation: Amines are readily benzylated to form secondary or tertiary amines. Similar to O-benzylation, the reaction often requires a base to deprotonate the amine, increasing its nucleophilicity.
S-Benzylation: Thiols can be converted to thioethers (sulfides) through benzylation with this compound. The high nucleophilicity of the thiolate anion facilitates this transformation.
Cross-Coupling Reactions Utilizing [4-(Trimethylammonium)benzyl] Salts
A significant application of [4-(Trimethylammonium)benzyl] salts is their use as electrophilic partners in transition metal-catalyzed cross-coupling reactions. researchgate.netscispace.com These reactions leverage the ability of the trimethylammonium group to act as a leaving group, enabling the formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a prime example where benzyltrimethylammonium salts have been successfully employed. researchgate.netscispace.comrsc.org In these reactions, a palladium or nickel catalyst facilitates the coupling of the benzyl group with an organoboron compound, such as a boronic acid or its ester. researchgate.netscispace.comrsc.orgnih.gov This methodology provides a valuable alternative to the use of benzyl halides, which can sometimes lead to undesired side reactions. nih.gov
The general mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the C-N bond of the benzyltrimethylammonium salt, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the diarylmethane product and regenerate the catalyst. scispace.com
| Coupling Reaction | Catalyst | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium or Nickel | Aryl Boronic Acids | Diarylmethanes | researchgate.netscispace.comrsc.orgorganic-chemistry.org |
| Kumada | Nickel | Grignard Reagents | Diarylmethanes | organic-chemistry.org |
Regioselectivity in Reactions with this compound
The control of regioselectivity is a critical aspect of reactions involving this compound, particularly in the context of C-H activation. The inherent directing ability of certain functional groups on the substrate plays a pivotal role in determining the site of benzylation.
In the C-H benzylation of aryl amides, the amide group itself can act as a directing group, favoring functionalization at the ortho position. nih.govchalmers.se The use of more elaborate directing groups, such as the 8-aminoquinoline, further enhances this regioselectivity, leading to highly specific C-H functionalization. nih.govresearchgate.netrsc.org The bidentate chelation of the directing group to the metal catalyst is the key factor governing this selectivity. researchgate.netacs.org
For instance, in palladium-catalyzed C-H arylations, the use of a triazole-based directing group has been shown to effectively control the position of functionalization on benzamides. researchgate.net While this specific example pertains to arylation rather than benzylation, the underlying principles of chelation-assisted regiocontrol are directly applicable to reactions utilizing this compound as the coupling partner. The choice of catalyst, ligands, and directing group all contribute to achieving the desired regiochemical outcome.
Advanced Applications of 4 Trimethylammonium Benzyl Bromide in Organic Synthesis and Catalysis
Role as an Organic Reagent in Selective Chemical Transformations
[4-(Trimethylammonium)benzyl] bromide and its structural analogs serve as valuable reagents, particularly as benzylating agents. The quaternary ammonium (B1175870) group enhances its solubility in polar solvents and can influence the reactivity and selectivity of the benzylic position. vulcanchem.com
The formation of carbon-sulfur (C-S) bonds is fundamental in organic synthesis, as sulfone and thioether moieties are prevalent in pharmaceuticals and materials science. Benzylic trimethylammonium salts, including this compound, have emerged as effective precursors for the synthesis of these sulfur-containing compounds.
A notable application is the reductive coupling of benzylic trimethylammonium salts with sulfonyl chlorides to produce thioethers. researchgate.netresearchgate.net This method provides a direct pathway for C-S bond formation through the cleavage of the carbon-nitrogen (C-N) bond of the ammonium salt. The reaction is typically carried out in the presence of a reducing agent like triphenylphosphine (B44618) and a base, proceeding under mild conditions with good substrate compatibility. researchgate.netresearchgate.net This approach circumvents the need for isolating often malodorous thiols, which are common intermediates in traditional thioether syntheses. arkat-usa.org
The general protocol for this transformation is presented below:
General Reaction for Thioether Synthesis
Where Ar represents an aryl group and R represents an alkyl or aryl group.
This methodology has been successfully applied to a variety of substrates, affording thioethers in moderate to good yields. researchgate.netresearchgate.net While direct synthesis of sulfones from this compound is less commonly documented, related methods involving the reaction of benzylic halides or alcohols with sulfinates are well-established for creating benzylic sulfones. organic-chemistry.org
| Benzylic Ammonium Salt | Sulfonyl Chloride | Product (Thioether) | Yield | Reference |
|---|---|---|---|---|
| Benzyltrimethylammonium (B79724) salt | 4-Toluenesulfonyl chloride | Benzyl (B1604629) tolyl sulfide (B99878) | Good | researchgate.netresearchgate.net |
| Substituted Benzyltrimethylammonium salt | Benzenesulfonyl chloride | Substituted Benzyl phenyl sulfide | Moderate to Good | researchgate.netresearchgate.net |
Dithiocarbazates are versatile intermediates in the synthesis of various heterocyclic compounds and Schiff bases, which exhibit a wide range of biological activities. researchgate.netasianpubs.org The synthesis of S-substituted dithiocarbazates often involves the reaction of a hydrazine (B178648) derivative with carbon disulfide, followed by alkylation with a halide.
S-benzyl dithiocarbazate is a key precursor in this field, and its synthesis can be achieved using benzyl halides like benzyl bromide. nih.govnih.gov The process typically involves reacting a hydrazine salt with potassium hydroxide (B78521) and carbon disulfide, followed by the addition of benzyl chloride or bromide. nih.gov This reaction leads to the formation of the S-benzyl dithiocarbazate, which can then be used in condensation reactions with aldehydes or ketones to form Schiff bases. researchgate.netnih.gov For instance, the condensation of S-benzyl dithiocarbazate with 4-methoxybenzaldehyde (B44291) yields benzyl (E)-3-(4-methoxybenzylidene)dithiocarbazate. nih.gov
| Reactants | Product | Key Features | Reference |
|---|---|---|---|
| Hydrazine, KOH, CS₂, Benzyl chloride | S-benzyl dithiocarbazate | Forms a stable, isolable intermediate. | nih.gov |
| S-benzyl dithiocarbazate, 4-methoxybenzaldehyde | Benzyl (E)-3-(4-methoxybenzylidene)dithiocarbazate | Condensation reaction to form a Schiff base. | nih.gov |
| S-benzyl dithiocarbazate, 4-hydroxy-3-nitrobenzaldehyde | S-benzyl-β-N-(4-hydroxy-3-nitrophenyl)methylene dithiocarbazate | Used as a ligand for metal complexes. | researchgate.net |
Phase-Transfer Catalysis with this compound Derivatives
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). fluorochem.co.uk Quaternary ammonium salts, such as derivatives of this compound, are among the most common and effective phase-transfer catalysts. fluorochem.co.ukresearchgate.net These catalysts work by forming an ion pair with a reactant anion from the aqueous phase, transporting it into the organic phase where the reaction with the organic substrate occurs. biomedres.us
The use of phase-transfer catalysts like benzyltrimethylammonium chloride (BTMAC) or benzyltriethylammonium chloride (TEBA) can dramatically increase reaction rates and yields under mild conditions. biomedres.usphasetransfercatalysis.com This enhancement is due to the ability of the catalyst to bring the nucleophile into the organic phase, where it is more reactive due to weaker solvation. PTC technology avoids the need for expensive and anhydrous polar aprotic solvents and can improve product selectivity. biomedres.us For example, the synthesis of thiols and thioethers from alkyl halides and sodium hydrogen sulfide can be efficiently achieved using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). sciensage.info While BTMAC is one of the least expensive PTCs, its reactivity is sometimes lower than catalysts with longer alkyl chains due to the formation of tighter ion pairs. phasetransfercatalysis.com
A significant advancement in PTC is asymmetric phase-transfer catalysis (APTC), which enables the synthesis of chiral molecules with high enantioselectivity. This is typically achieved using chiral, non-racemic phase-transfer catalysts, often derived from natural products like Cinchona alkaloids. core.ac.uk These catalysts form a chiral ion pair with a prochiral nucleophile or substrate, guiding the subsequent reaction to favor the formation of one enantiomer over the other.
Research has shown that modifying the structure of Cinchona alkaloid-derived catalysts, for instance by protecting the hydroxyl group or altering substituents on the quinuclidinium core, can significantly impact both the reactivity and the enantioselectivity of the transformation. core.ac.uk These catalysts have been successfully employed in stereoselective reactions such as the alkylation of glycine (B1666218) derivatives and researchgate.netbeilstein-journals.org-Wittig rearrangements, leading to products with high enantiomeric excess. core.ac.uk The development of catalysts that can facilitate the formation of challenging carbon-centered quaternary stereocenters represents a key objective in this field. core.ac.uk
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, recognized with the 2021 Nobel Prize in Chemistry. beilstein-journals.org Organocatalysts offer a sustainable alternative to metal-based catalysts and are crucial for many enantioselective transformations. beilstein-journals.org
While this compound itself is not a typical organocatalyst, its structural motifs are found in more complex catalytic systems, and its precursor, benzyl bromide, is a common reagent in organocatalytic reactions. A prime example is the merger of photoredox catalysis and organocatalysis for the direct α-benzylation of aldehydes. nih.gov In this dual catalytic system, a chiral amine organocatalyst (like an imidazolidinone) reacts with an aldehyde to form a nucleophilic enamine. Simultaneously, a photoredox catalyst reduces a benzyl bromide derivative to a benzyl radical. This electrophilic radical then combines with the facially biased enamine, leading to the formation of an enantioenriched α-benzyl aldehyde after hydrolysis. nih.gov This methodology has been applied to the synthesis of complex molecules, including angiogenesis inhibitors, with excellent enantioselectivity (e.g., >90% ee). nih.gov
Utilization in Complex Molecule Synthesis
The application of this compound in the synthesis of complex molecules is primarily centered on its function as a phase-transfer catalyst (PTC) and as a benzylating agent. While extensive and specific examples in the total synthesis of highly complex natural products are not widely documented in readily available literature, its utility can be inferred from its known reactivity patterns in facilitating key chemical transformations. Its role is crucial in reactions involving immiscible phases, where it enhances reaction rates and yields by transporting reactants across the phase boundary.
The structural features of this compound, namely the quaternary ammonium salt group and the benzyl group, confer its utility in specialized synthetic contexts. The quaternary ammonium core acts as an effective phase-transfer catalyst, while the benzyl group can be involved in various transformations.
One area of application is in the synthesis of dithiocarbamates, which are important intermediates in the synthesis of more complex sulfur-containing compounds and materials. The compound's ability to function in a two-phase system is critical for the reaction between a hydrophobic organic substrate and a hydrophilic reagent.
Furthermore, the related compound benzyltrimethylammonium bromide (BTMAB) is known to act as a benzylating reagent. For instance, it has been used for the benzylation of the aryl amide C-H bond with a nickel catalyst. sigmaaldrich.com This type of C-H functionalization is a powerful tool in the late-stage modification of complex molecules, allowing for the introduction of a benzyl group, which is a common motif in many biologically active compounds and natural products.
While a comprehensive data table of its application in the total synthesis of named complex molecules is not available based on the current search, the following table illustrates its potential roles based on its known chemical reactivity.
| Potential Reaction Type | Role of this compound | Illustrative Substrate Type | Potential Product Feature |
| Phase-Transfer Catalyzed Alkylation | Phase-Transfer Catalyst | Active methylene (B1212753) compounds | C-C bond formation |
| Phase-Transfer Catalyzed Nucleophilic Substitution | Phase-Transfer Catalyst | Alkyl halides and inorganic salts | Introduction of new functional groups |
| Benzylation | Benzylating Agent | Amides, Alcohols | Introduction of a benzyl group |
| Synthesis of Heterocycles | Phase-Transfer Catalyst | Precursors for heterocyclic rings | Formation of N- or S-containing heterocycles |
It is important to note that the selection of a phase-transfer catalyst is often empirical, and for many complex syntheses, other quaternary ammonium salts with different alkyl substituents may be preferred to optimize solubility and reactivity for a specific transformation. The relatively simple structure of the benzyltrimethylammonium cation makes it a cost-effective choice, though potentially less effective in some systems compared to more lipophilic catalysts. phasetransfercatalysis.com
Advanced Applications of 4 Trimethylammonium Benzyl Bromide in Materials Science Research
Incorporation into Polymer and Membrane Systems
The cationic nature of the [4-(Trimethylammonium)benzyl] bromide moiety is particularly valuable in the development of specialized polymers and membranes. Its incorporation can fundamentally alter the physicochemical properties of the base polymer, introducing ion-exchange capabilities and modifying surface characteristics.
Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and electrolyzers. The performance of these membranes is largely dictated by their ionic conductivity, chemical stability, and mechanical robustness. The benzyltrimethylammonium (B79724) group is a frequently used functional group for imparting anion conductivity to polymer backbones.
Block copolymers containing vinylbenzyl trimethylammonium have been synthesized to create high-performance AEMs. For instance, polystyrene-b-poly(vinyl benzyl (B1604629) trimethylammonium) ([PS-b-PVBTMA]) based block copolymers can be synthesized via methods like atom transfer radical polymerization (ATRP). dtic.mil These materials are designed to form well-defined, microphase-separated morphologies. This separation creates continuous hydrophilic channels that facilitate efficient ion transport, while the hydrophobic polymer domains (like polystyrene) provide mechanical strength and control swelling. dtic.milresearchgate.net The conductivity of these membranes is highly dependent on humidity and temperature, increasing as these parameters rise. dtic.milresearchgate.net
Research into AEMs has explored various polymer backbones grafted with trimethylammonium groups. A study on a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) backbone grafted with (vinylbenzyl) trimethylammonium chloride and N-vinylimidazole showed that increasing the weight percentage of the trimethylammonium component from 4% to 10% raised the ion-exchange capacity (IEC) from 1.43 meq g⁻¹ to 1.82 meq g⁻¹. mdpi.com However, the chemical stability of the benzyl trimethylammonium group can be a concern, especially in highly alkaline environments and at elevated temperatures, where it can be susceptible to degradation through SN2 attack by hydroxide (B78521) ions. mdpi.com To enhance stability and mechanical properties, poly(ionic liquid)s based on piperidinium (B107235) can be blended with materials like polybenzimidazole (PBI). dtu.dk
Table 1: Performance of AEMs Functionalized with Benzyl Trimethylammonium Moieties
| Polymer System | Functional Group | Ion-Exchange Capacity (IEC) (meq g⁻¹) | Conductivity | Operating Conditions | Citation |
| Polystyrene-b-poly(vinyl benzyl trimethylammonium) | Benzyltrimethylammonium | > 1.5 | 3.16 mS/cm | 80°C, 90% RH | dtic.milresearchgate.net |
| PVDF-HFP | (Vinylbenzyl) trimethylammonium | 1.43 - 1.82 | 4.4 mA cm⁻² (cell potential) | 70°C | mdpi.com |
| Poly(bis-alkyl piperidinium) | Benzyl group (comparative) | - | 67 mS cm⁻¹ (Br⁻ form) | 80°C | dtu.dk |
The incorporation of this compound into polymer structures serves as a powerful method for surface modification. The quaternary ammonium (B1175870) group imparts a permanent positive charge and enhances hydrophilicity. This is crucial in AEMs, where the modified polymer surface facilitates the transport of anions. dtic.mil The ability to graft these functional groups onto otherwise hydrophobic polymer backbones, such as fluorinated polymers or polystyrene, allows for the precise tuning of surface properties for specific applications. dtic.milmdpi.com This modification is not limited to creating ion-conductive pathways; it also influences the material's interaction with its environment, a principle leveraged in developing antimicrobial surfaces and specialized coatings.
Development of Functional Materials and Coatings
The chemical properties of this compound extend to the creation of various functional materials and coatings. Its surfactant-like structure allows it to act as a phase transfer catalyst and to form micelles in solution. cymitquimica.com These characteristics are beneficial in creating specialized formulations and coatings.
Furthermore, it serves as a precursor or reagent in the synthesis of other functional materials. For example, Benzyltrimethylammonium bromide (BTMAB) can be used as a starting material to synthesize benzyltrimethylammonium fluorochromate (BTMAFC). chemicalbook.comsigmaaldrich.com BTMAFC is an efficient oxidizing agent used for the selective oxidation of alcohols and oximes to their corresponding carbonyl compounds. chemicalbook.comsigmaaldrich.com BTMAB also functions as a benzylating reagent for C-H bond functionalization, catalyzed by nickel. chemicalbook.comsigmaaldrich.com
Modification of Adsorbent Materials
The cationic nature of this compound makes it an effective agent for modifying the surface of adsorbent materials, enhancing their capacity to remove specific pollutants from gas or liquid phases.
Bentonite (B74815), a type of clay, can be chemically modified with ammonium bromide to improve its adsorption capabilities. In one study, sodium bentonite was modified with ammonium bromide to enhance the removal of gas-phase elemental mercury (Hg⁰). researchgate.net The modification process involves the replacement of sodium ions in the bentonite layers with the ammonium ions. researchgate.net
Characterization of the modified bentonite (Br-Ben/Na) revealed a decrease in the specific surface area but an increase in the average pore size compared to the unmodified clay. researchgate.net Despite the reduction in surface area, the mercury removal efficiency of the modified material reached an impressive 97.7%. researchgate.net The enhanced performance is attributed to chemisorption, where the modified sites act as active centers, promoting the reaction between the bromide ions and elemental mercury. researchgate.net The material demonstrated high efficiency even at elevated temperatures (140°C), indicating its potential for industrial flue gas treatment. researchgate.net
Table 2: Properties of Bentonite Modified with Ammonium Bromide for Mercury Adsorption
| Material | Specific Surface Area | Average Pore Size | Hg⁰ Removal Efficiency | Adsorption Mechanism | Citation |
| Br-Ben/Na | Decreased | Increased | 97.7% | Chemisorption | researchgate.net |
Self-Assembly and Supramolecular Chemistry
Self-assembly is a process where components spontaneously organize into ordered structures. nih.gov The amphiphilic structure of this compound, featuring a charged, hydrophilic head and a nonpolar, hydrophobic benzyl group, makes it an ideal candidate for participating in self-assembly processes. In aqueous solutions, molecules like Benzyltrimethylammonium bromide can form micelles, which are simple supramolecular assemblies. cymitquimica.com
More complex self-assembly has been observed with related compounds. For instance, phenylethynylbenzyl-disubstituted imidazolium (B1220033) salts, which share the benzyl structural motif, have been shown to self-assemble within phospholipid membranes. researchgate.net This assembly, driven by π-π stacking interactions between the benzyl groups, can form stable transmembrane channels. researchgate.net This principle highlights the potential of benzyl-substituted quaternary ammonium compounds to act as building blocks (synthons) in the bottom-up fabrication of nanostructures and functional molecular devices. nih.gov The ability to control these dynamic processes is crucial for designing advanced systems for applications like selective molecular encapsulation or influencing chemical reactions within nanoscopic cavities. nih.gov
Structure Activity Relationship Studies of Substituted Benzyltrimethylammonium Bromides
Impact of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the benzyltrimethylammonium (B79724) moiety in chemical reactions are profoundly influenced by the nature and position of substituents on the benzyl (B1604629) ring. These effects are primarily electronic and can be quantified using principles like the Hammett equation, which provides a linear free-energy relationship. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org
Electron-donating groups (EDGs), such as alkyl (-CH₃) or alkoxy (-OCH₃) groups, increase the electron density of the aromatic ring. This enhanced electron density can stabilize positively charged intermediates or transition states, thereby accelerating reactions with electrophiles. libretexts.orgnih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density. nih.govyoutube.com This destabilizes carbocation intermediates, slowing the reaction rate. libretexts.orgyoutube.com In some cases, a strong EWG can alter the reaction pathway entirely; for instance, the reaction of p-nitrobenzyl bromide under certain cross-coupling conditions can lead to homo-coupled side-products instead of the desired product due to the increased acidity of the benzylic protons. nih.gov
Table 1: Effect of Aromatic Substituents on the Reactivity of Benzyl Derivatives This table provides a qualitative summary based on established principles of physical organic chemistry.
| Substituent (X) in X-C₆H₄CH₂- | Hammett Constant (σₚ) | Electronic Effect | Predicted Effect on Rate of Electrophilic Attack |
|---|---|---|---|
| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Strongly Decreases |
| -CF₃ | +0.54 | Strongly Electron-Withdrawing | Decreases |
| -Br | +0.23 | Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Slightly Decreases |
| -H | 0.00 | Reference | Reference Rate |
| -CH₃ | -0.17 | Electron-Donating | Increases |
| -OCH₃ | -0.27 | Strongly Electron-Donating (Resonance) | Strongly Increases |
Correlation of Molecular Structure with Catalytic Efficacy
For a PTC to be effective, the cation must be sufficiently soluble in the organic phase to transport the reactant anion (e.g., hydroxide (B78521), cyanide) from the aqueous phase. biomedres.us The lipophilicity is often related to the total number of carbon atoms in the cation's alkyl groups. Benzyltrimethylammonium salts, while inexpensive, sometimes show limited reactivity because the total number of carbons is relatively low, and the accessibility of the positive charge on the nitrogen can lead to tight, less reactive ion pairs in the organic phase. phasetransfercatalysis.com Increasing the length of the alkyl chains enhances lipophilicity and often improves catalytic activity.
Quantitative structure-activity relationship (QSAR) studies have been employed to model and predict the activity of PTCs. illinois.edu By synthesizing and testing libraries of quaternary ammonium (B1175870) ions with systematic structural variations, researchers can develop models that correlate descriptors of molecular structure (e.g., steric and electronic parameters) with kinetic data. illinois.educore.ac.uk Such studies have shown that catalysts with larger substituents attached to the core scaffold can exhibit higher selectivity in asymmetric reactions. core.ac.uk
Table 2: Structural Features of Quaternary Ammonium PTCs and Their Influence on Catalytic Efficacy
| Structural Feature | Influence on Catalytic Efficacy | Rationale |
|---|---|---|
| Total Number of Carbon Atoms | Higher number (C12-C25) generally increases efficacy. biomedres.us | Increases lipophilicity, enhancing solubility in the organic phase for anion transport. |
| Symmetry of Alkyl Groups | Asymmetric cations (e.g., trioctylmethylammonium) are often more effective than symmetric ones. | Disrupts crystal lattice formation, increasing solubility and availability of the catalyst. |
| Accessibility of Cationic Center | Less accessible (more sterically hindered) charge can increase reactivity. | Promotes the formation of "looser" ion pairs with the transported anion in the organic phase, making the anion more nucleophilic. |
| Presence of a Benzyl Group | Enhances activity in certain reactions. | The benzyl group can modify the electronic properties and steric environment of the cationic center. |
Influence of Anion Counterion on Chemical Behavior
The bromide anion in [4-(Trimethylammonium)benzyl] Bromide is not merely a spectator; it actively influences the compound's physical and chemical properties. The nature of the anion counterion plays a significant role in the behavior of quaternary ammonium salts, affecting properties such as solubility, stability, and micelle formation. rug.nlmdpi.com
In studies of micellization for similar alkylpyridinium surfactants, the properties were shown to be highly dependent on the halide counterion. rug.nl As the counterion is varied from chloride (Cl⁻) to bromide (Br⁻) to iodide (I⁻), the critical micelle concentration (cmc) decreases, while the degree of counterion binding at the micelle surface increases. This trend is attributed to the decreasing hydration energy and increasing size and polarizability down the halogen group. rug.nl Iodide, being larger and less strongly hydrated than chloride, binds more effectively between the cationic head groups of the surfactant molecules. rug.nl
The choice of anion can have even more dramatic effects. In studies on ionic liquid crystals, replacing a bromide anion with a larger, more charge-diffuse anion like hexafluorophosphate (B91526) (PF₆⁻) was found to completely suppress the formation of the liquid crystalline phase. mdpi.com This highlights that the size, shape, and charge density of the counterion are critical factors that dictate the intermolecular forces and packing arrangements in the solid and liquid-crystalline states. mdpi.com
Table 3: Influence of Halide Counterion on Micellar Properties of Quaternary Ammonium Surfactants Data generalized from studies on similar surfactant systems.
| Counterion | Hydrated Radius | Trend in Critical Micelle Concentration (cmc) | Trend in Degree of Counterion Binding |
|---|---|---|---|
| Chloride (Cl⁻) | Smallest | Highest | Lowest |
| Bromide (Br⁻) | Intermediate | Intermediate | Intermediate |
| Iodide (I⁻) | Largest | Lowest | Highest |
Hydrophilicity-Lipophilicity Balance in Functional Applications
This compound, like other quaternary ammonium salts, is a surfactant, meaning it possesses distinct hydrophilic and lipophilic regions within its structure. nih.gov The positively charged trimethylammonium head group is hydrophilic (water-attracting), while the benzyl group and its associated hydrocarbon structure are lipophilic (oil-attracting). The functional applications of such a compound are largely determined by its Hydrophilic-Lipophilic Balance (HLB). uomustansiriyah.edu.iqwisdomlib.org
The HLB is a semi-empirical scale used to predict the behavior of a surfactant. wikipedia.orgtaylorandfrancis.com A low HLB value (typically 3-6) indicates a predominantly lipophilic character, making the surfactant suitable as a water-in-oil (W/O) emulsifier. wikipedia.org A high HLB value (typically 8-18) signifies a more hydrophilic nature, favoring its use as an oil-in-water (O/W) emulsifier, detergent, or solubilizing agent. wikipedia.orgresearchgate.net The HLB concept is crucial for formulating stable emulsions, where the surfactant molecule orients itself at the oil-water interface, reducing interfacial tension. uomustansiriyah.edu.iq The balance for a specific molecule can be calculated using methods developed by Griffin or Davies, which consider the molecular weights of the hydrophilic and lipophilic portions or assign values to different chemical groups. wikipedia.org
By modifying the structure—for example, by adding alkyl chains of varying lengths to the benzyl ring or the nitrogen atom—the HLB can be systematically adjusted to optimize the surfactant for a specific application, such as a detergent, wetting agent, or emulsifier. wikipedia.org
Table 4: The HLB Scale and Corresponding Surfactant Applications
| HLB Value Range | Functional Application |
|---|---|
| 1 - 3 | Anti-foaming agent wikipedia.org |
| 3 - 6 | Water-in-Oil (W/O) emulsifier wikipedia.org |
| 7 - 9 | Wetting and spreading agent wikipedia.org |
| 8 - 16 | Oil-in-Water (O/W) emulsifier wikipedia.org |
| 13 - 16 | Detergent wikipedia.org |
| 16 - 18 | Solubilizer or hydrotrope wikipedia.org |
Future Research Directions and Emerging Trends for 4 Trimethylammonium Benzyl Bromide
Exploration of Novel Synthetic Pathways
The conventional synthesis of [4-(Trimethylammonium)benzyl] Bromide often relies on the Menschutkin reaction, involving the quaternization of a tertiary amine with an alkyl halide. While effective, future research is increasingly focused on developing more efficient, sustainable, and atom-economical synthetic routes.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate the N-alkylation of azaheterocycles using quaternary ammonium (B1175870) salts as alkylating agents, often leading to higher yields in shorter reaction times. researchgate.net The application of MAOS to the synthesis of this compound could offer significant advantages over traditional heating methods.
Future synthetic strategies may also involve biocatalysis, employing enzymes to catalyze the quaternization step with high specificity and under mild conditions. While still a nascent field for this class of compounds, the potential for highly selective and green synthesis is a significant driver for future investigation.
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of the structure-property relationships of this compound is crucial for its application. Advanced spectroscopic and computational methods are pivotal in providing these deep mechanistic insights.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, molecular geometry, vibrational frequencies, and reactivity of molecules. nih.gov For this compound, DFT calculations can elucidate the distribution of charge within the molecule, the nature of the frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP). nih.gov This information is invaluable for predicting its reactivity, stability, and potential interaction with other molecules or surfaces. Studies on similar compounds have successfully used DFT to correlate theoretical data with experimental results from NMR and IR spectroscopy, providing a comprehensive understanding of their molecular characteristics. nih.gov
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear single quantum coherence (HSQC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. These techniques are essential for unambiguous structural confirmation and for studying the dynamics of the molecule in solution.
Fourier-transform infrared (FTIR) spectroscopy remains a fundamental tool for characterizing the vibrational modes of this compound. Future research could involve in-situ FTIR studies to monitor the compound's behavior during chemical reactions or its adsorption onto surfaces, providing real-time mechanistic information.
Development of Sustainable and Green Chemistry Applications
The inherent properties of quaternary ammonium compounds, including their use as surfactants and antimicrobial agents, present opportunities for the development of sustainable and green chemical applications for this compound.
A significant area of research is the design of environmentally degradable quaternary ammonium salts . rsc.org By incorporating labile functional groups, such as esters or thioethers, into the molecular structure, it is possible to create compounds that break down into less harmful substances in the environment. rsc.org This approach addresses concerns about the persistence and potential toxicity of some traditional quaternary ammonium compounds.
The use of this compound and its derivatives as green alkylating agents is another promising direction. researchgate.net Their application in microwave-assisted synthesis, as mentioned earlier, reduces reaction times and often the need for volatile organic solvents. researchgate.net
Furthermore, the development of this compound-based materials for environmental remediation, such as in water treatment, is an emerging trend. These materials could be designed to have anti-fouling properties, preventing the growth of biofilms on membranes and other surfaces, which is a significant issue in water purification systems. nih.gov
| Potential Green Application | Research Focus |
| Biodegradable Surfactants | Incorporation of hydrolysable linkages into the molecular structure. |
| Green Alkylating Agents | Use in solvent-free or microwave-assisted reactions to improve efficiency and reduce waste. |
| Anti-fouling Materials | Development of polymers and coatings for water treatment and marine applications. nih.gov |
Integration with Machine Learning and AI for Predictive Chemical Design
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing the process of chemical discovery and design. For this compound, these computational tools offer the potential to accelerate the development of new applications and optimize its properties for specific purposes.
Quantitative Structure-Property Relationship (QSPR) models, powered by AI, can be developed to predict various properties of this compound and its analogs. nih.gov By training algorithms on datasets of known compounds, it is possible to create models that can accurately forecast properties such as solubility, toxicity, and antimicrobial activity based on molecular structure alone. nih.govnih.gov This in silico screening can significantly reduce the time and cost associated with experimental testing. nih.gov
Generative AI algorithms are also being employed to design novel molecules with desired properties. nih.gov These models can explore vast chemical spaces to propose new quaternary ammonium compounds, including derivatives of this compound, that are optimized for a particular function. nih.gov An explainable AI approach can further help medicinal chemists identify which molecular fragments are responsible for specific properties, guiding the optimization of lead compounds. nih.gov
The integration of AI with experimental data will create a powerful feedback loop. Predictions from AI models can guide experimental work, and the results of these experiments can be used to further refine and improve the predictive power of the models.
Expanding Applications in Specialized Chemical Synthesis and Functional Materials
The unique structure of this compound, featuring a reactive benzyl (B1604629) bromide group and a quaternary ammonium salt, makes it a valuable building block for the synthesis of specialized chemicals and functional materials.
In the realm of specialized chemical synthesis , this compound can be utilized as a precursor in various organic transformations. For instance, it can serve as a benzylating agent in reactions such as the enantioselective α-benzylation of aldehydes, a process that can be facilitated by photoredox organocatalysis. nih.gov
The development of functional polymers is a particularly promising area. mpg.de this compound can be used as a monomer or an initiator in polymerization reactions to create polymers with tailored properties. For example, it can be incorporated into copolymers to introduce pendant quaternary ammonium groups, which can impart antimicrobial or anti-fouling characteristics to the material. nih.gov Research into the synthesis of functional poly(lactide) copolymers has demonstrated the potential to attach biological molecules to polymer films, opening up possibilities for biomedical applications such as tissue engineering and targeted drug delivery. nih.gov
The creation of novel materials with specific functionalities is another exciting frontier. This includes the development of:
Stimuli-responsive polymers: Materials that change their properties in response to external stimuli like pH, temperature, or light. mpg.de
Biocompatible and biodegradable materials: Polymers for use in medical devices, drug delivery systems, and tissue engineering scaffolds. mpg.denih.gov
Nanocomposites: Combining this compound-based polymers with inorganic nanoparticles to create materials with enhanced properties. nih.gov
| Application Area | Specific Use of this compound |
| Specialized Synthesis | Precursor for enantioselective benzylation reactions. nih.gov |
| Functional Polymers | Monomer for creating antimicrobial and anti-fouling polymers. nih.gov |
| Biomedical Materials | Component of biocompatible and biodegradable copolymers for drug delivery and tissue engineering. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies ensure high-purity [4-(Trimethylammonium)benzyl] Bromide?
- Answer : The compound is typically synthesized via quaternization of 4-bromobenzyl bromide with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification involves recrystallization from ethanol/diethyl ether mixtures. Purity (>98%) is validated using gas chromatography (GC) with flame ionization detection, as outlined in reagent-grade specifications for structurally similar quaternary ammonium salts .
Q. What safety protocols are critical during handling?
- Answer : Due to its corrosive and irritant properties, use fume hoods (ventilation ≥0.5 m/s airflow) and wear nitrile gloves, chemical-resistant goggles, and lab coats. Immediate decontamination of spills requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Emergency procedures align with SDS guidelines for α,4-dibromotoluene analogs .
Q. How should the compound be stored to maintain stability?
- Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, acids, or bases, which may hydrolyze the quaternary ammonium group. Periodic purity checks via GC or NMR are recommended for long-term storage .
Advanced Research Questions
Q. What analytical techniques resolve structural degradation under thermal stress?
- Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition thresholds (typically >150°C). Post-degradation products (e.g., trimethylamine, benzyl bromide) are quantified via GC-MS. Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms spatial arrangement changes in the benzyl-trimethylammonium moiety .
Q. How does this compound function in phase-transfer catalysis (PTC)?
- Answer : Its amphiphilic structure facilitates anion transfer across immiscible phases. In biphasic reactions (e.g., nucleophilic substitutions), the bromide ion is shuttled into organic phases, accelerating kinetics. Reaction efficiency is optimized by adjusting catalyst loading (1–5 mol%) and solvent polarity, as demonstrated in tetrabutylammonium bromide-mediated syntheses .
Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura couplings?
- Answer : The compound acts as a benzylic electrophile, undergoing oxidative addition with palladium(0) catalysts. Steric effects from the trimethylammonium group influence transmetallation rates with arylboronic acids. Density functional theory (DFT) studies suggest that charge distribution at the benzyl carbon dictates regioselectivity .
Q. How do pH and ionic strength affect its stability in aqueous solutions?
- Answer : Hydrolysis rates increase in acidic (pH <3) or alkaline (pH >10) conditions due to nucleophilic attack by H₃O⁺ or OH⁻. Ionic strength impacts solubility via the Hofmeister series; NaCl (>1 M) induces precipitation. Stability is monitored using ion chromatography (IC) for bromide release .
Methodological Considerations
- Contradictions in Evidence : While SDS data emphasize storage at low temperatures , some quaternary ammonium salts show stability at room temperature if desiccated. Researchers should validate storage conditions via accelerated aging studies.
- Critical Citations : Prioritize pharmacopeial standards (e.g., USP) for purity thresholds and SDS for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
